Loperamide hydrochloride
Overview
Description
Loperamide hydrochloride is used to control and relieve the symptoms of acute diarrhea. It is also used to treat chronic diarrhea in patients with inflammatory bowel disease . Loperamide helps stop diarrhea by slowing down the movements of the intestines .
Synthesis Analysis
A spectrophotometric technique has been presented for determining the presence of loperamide hydrochloride. The approach involves forming an ion-pair association complex with rose Bengal (RB), which results in a colored product that is analyzed spectrophotometrically at 568 nm .Molecular Structure Analysis
The molecular formula of Loperamide hydrochloride is C29H34Cl2N2O2 . Its average mass is 513.498 Da and its monoisotopic mass is 512.199707 Da .Chemical Reactions Analysis
The spectrophotometric determination of Loperamide hydrochloride involves the formation of an ion-pair association complex with rose Bengal (RB). This results in a colored product that is analyzed spectrophotometrically at 568 nm .Physical And Chemical Properties Analysis
Loperamide hydrochloride is a synthetic antidiarrheal for oral use . It is a white powder which is slightly soluble in water, freely soluble in alcohol and in methanol .Scientific Research Applications
Loperamide Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Release Testing: Loperamide hydrochloride is utilized in pharmaceutical release testing to ensure the quality and efficacy of drug products. This involves rigorous testing protocols to meet regulatory standards for medication release into the market .
Pharma Method Development: In the development of pharmaceutical methods, Loperamide hydrochloride is used for qualitative and quantitative analyses. Researchers focus on creating reliable analytical methods for the compound’s detection and quantification .
3. Quality Control in Food and Beverage The compound’s applications extend to quality control testing in the food and beverage industry, ensuring that products meet safety standards before reaching consumers .
4. Oro Dispersible Tablets for Diarrhea Treatment Loperamide hydrochloride has been formulated into oral disintegrating tablets (ODTs) aimed at treating diarrhea, particularly for soldiers in hostile environments, enhancing adherence to treatment protocols .
Spectrophotometric Analysis: A spectrophotometric technique has been developed for determining Loperamide hydrochloride presence by forming an ion-pair association complex with rose Bengal, which is then analyzed spectrophotometrically .
Assay Method Development for Capsules: Research has been conducted to develop official assay methods for Loperamide hydrochloride in capsule form, which is crucial for updating pharmacopeia monographs and ensuring dosage accuracy .
Mechanism of Action
Target of Action
Loperamide hydrochloride primarily targets the mu-opioid receptors in the myenteric plexus of the large intestine . These receptors play a crucial role in regulating intestinal motility and fluid secretion .
Mode of Action
Loperamide hydrochloride acts as an agonist at the mu-opioid receptors . By binding to these receptors, it decreases the activity of the myenteric plexus, which in turn reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall . This action slows down the contractions of the intestines .
Biochemical Pathways
The primary metabolic pathway of loperamide hydrochloride involves oxidative N-demethylation, mediated by CYP2C8 and CYP3A4 enzymes . This process forms N-demethyl loperamide, which is pharmacologically inactive . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation .
Pharmacokinetics
Loperamide hydrochloride is a highly lipophilic synthetic phenylpiperidine opioid . It is extensively metabolized in the liver . The bioavailability of loperamide hydrochloride is low (0.3%) due to extensive first-pass metabolism . The elimination half-life of loperamide hydrochloride is approximately 9-14 hours , and it is excreted primarily in the feces (30-40%) and to a lesser extent in the urine (1%) .
Result of Action
The action of loperamide hydrochloride results in a decrease in intestinal motility and fluid secretion . This leads to an increase in the time for fluids and nutrients to be absorbed back into the body, which makes the stool less watery and decreases the frequency of bowel movements .
Safety and Hazards
Loperamide hydrochloride should be used with caution. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O2.ClH/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23;/h3-16,34H,17-22H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYPOBZJRVSMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53179-11-6 (Parent) | |
Record name | Loperamide hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034552835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00880006 | |
Record name | 4-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenylpiperidine-1-butyramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>77 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533030 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
34552-83-5 | |
Record name | Loperamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34552-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loperamide hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034552835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loperamide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenylpiperidine-1-butyramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenylpiperidine-1-butyramide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOPERAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77TI35393C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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